molecular formula C13H24BrNO2 B2886634 Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate CAS No. 2243508-24-7

Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate

Cat. No.: B2886634
CAS No.: 2243508-24-7
M. Wt: 306.244
InChI Key: RDXOGYMWINSTMZ-WDEREUQCSA-N
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Description

Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate is a chemical compound with a complex structure, featuring a tert-butyl group, a cyclohexyl ring, a bromomethyl group, and a carbamate functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexylmethylamine and tert-butyl chloroformate.

  • Reaction Steps: The cyclohexylmethylamine is first reacted with tert-butyl chloroformate to form the carbamate intermediate. Subsequently, the bromomethyl group is introduced through a bromination reaction.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Flow chemistry techniques can be employed to enhance efficiency and sustainability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Bromomethyl groups can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like sodium cyanide or azide, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Cyclohexanone derivatives.

  • Reduction: Cyclohexylmethylamine derivatives.

  • Substitution: Cyanohydrins, azides, and other substituted cyclohexylmethyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes. The carbamate group can act as an electrophile, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

  • Tert-butyl carbamate: Similar structure but lacks the bromomethyl group.

  • Cyclohexylmethylamine: Similar core structure but without the tert-butyl and carbamate groups.

  • Bromomethyl cyclohexane: Similar to the target compound but without the tert-butyl and carbamate groups.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h10-11H,4-9H2,1-3H3,(H,15,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXOGYMWINSTMZ-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243508-24-7
Record name rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate
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